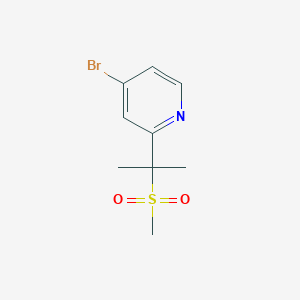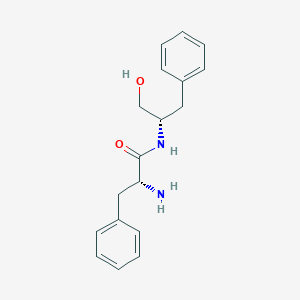
(R)-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide is a chiral compound with significant potential in various scientific fields. This compound features a complex structure with multiple functional groups, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide typically involves several steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The reaction conditions often include the use of chiral catalysts or auxiliaries to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its multiple functional groups and chiral centers.
Medicine
In medicinal chemistry, ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide may serve as a lead compound for the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and reactions are of interest for developing efficient and sustainable production methods.
作用机制
The mechanism of action of ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
相似化合物的比较
Similar Compounds
- (S)-2-Amino-N-(®-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide
- ®-2-Amino-N-(®-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide
- (S)-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide
Uniqueness
The uniqueness of ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide lies in its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. Compared to its enantiomers and diastereomers, this compound may exhibit different pharmacokinetics, pharmacodynamics, and interaction profiles.
属性
CAS 编号 |
2138375-72-9 |
|---|---|
分子式 |
C18H22N2O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
(2R)-2-amino-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H22N2O2/c19-17(12-15-9-5-2-6-10-15)18(22)20-16(13-21)11-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13,19H2,(H,20,22)/t16-,17+/m0/s1 |
InChI 键 |
VRZPWGVIPYELDL-DLBZAZTESA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)[C@@H](CC2=CC=CC=C2)N |
规范 SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
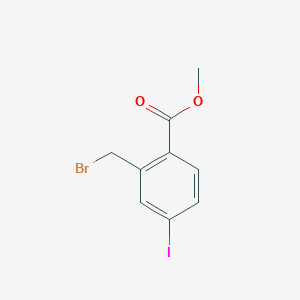
![5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B15199211.png)
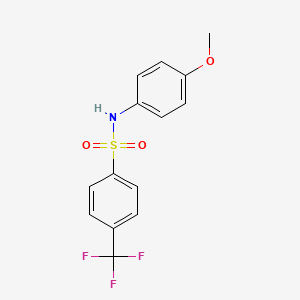
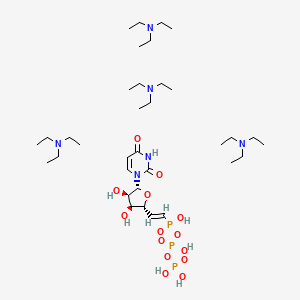
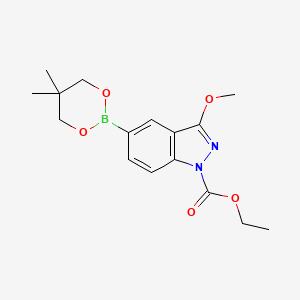
![1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15199242.png)
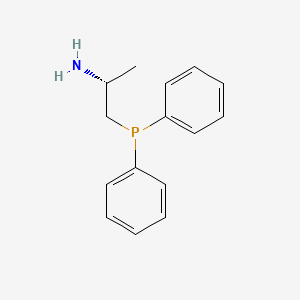
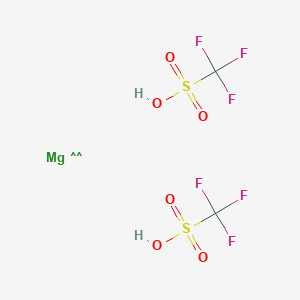
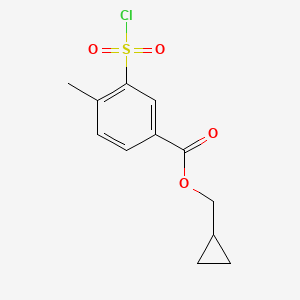
![2-Methoxy-5-nitro-1H-benzo[d]imidazole](/img/structure/B15199254.png)
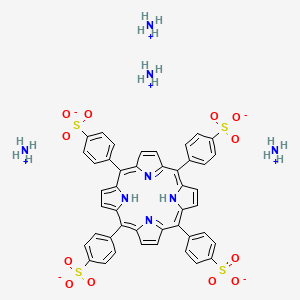
![4-Methyl-2-vinyl-1H-benzo[d]imidazol-1-ol](/img/structure/B15199277.png)
